Product packaging for Boc-D-threo-3-(pyridin-3-yl)serine(Cat. No.:CAS No. 1134500-75-6)

Boc-D-threo-3-(pyridin-3-yl)serine

Cat. No.: B1405712
CAS No.: 1134500-75-6
M. Wt: 282.29 g/mol
InChI Key: PNSCHUZTRIEPGK-ZJUUUORDSA-N
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Description

Contextualization of Non-Proteinogenic Amino Acids as Synthetic Building Blocks

The twenty proteinogenic amino acids form the fundamental basis of proteins and peptides in virtually all living organisms. However, nature's repertoire extends far beyond this canonical set, with hundreds of non-proteinogenic amino acids found in various natural products, often contributing to their potent biological activities. chemimpex.com In modern chemical biology and drug discovery, the deliberate incorporation of synthetic NPAAs into peptides and other molecular scaffolds is a powerful strategy to overcome many of the limitations of their natural counterparts. chemimpex.com

NPAAs, such as Boc-D-threo-3-(pyridin-3-yl)serine, introduce structural and functional diversity that is not accessible with the standard amino acid alphabet. This can lead to the development of peptidomimetics with enhanced properties, including:

Increased Proteolytic Stability: Peptides composed solely of natural L-amino acids are often rapidly degraded by proteases in the body. The inclusion of D-amino acids or other unnatural structures can render these molecules more resistant to enzymatic cleavage, prolonging their therapeutic window.

Improved Pharmacokinetic Profiles: NPAAs can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, leading to better bioavailability and in vivo efficacy.

Enhanced Potency and Selectivity: The unique side chains and stereochemical configurations of NPAAs can facilitate more precise and higher-affinity interactions with biological targets, such as enzymes and receptors. scbt.com

Conformational Constraints: Certain NPAAs can be used to lock a peptide into a specific three-dimensional conformation, which can be crucial for its biological activity.

The tert-butyloxycarbonyl (Boc) protecting group on the amine of this compound is a standard feature in solid-phase peptide synthesis (SPPS), allowing for the controlled and sequential addition of amino acids to a growing peptide chain. google.comnih.gov

Stereochemical Significance of Threo-Serine Derivatives in Bioactive Molecule Design

The "threo" designation in this compound refers to the relative stereochemistry of the two chiral centers in the molecule: the alpha-carbon (Cα) and the beta-carbon (Cβ). This specific spatial arrangement of the amino, carboxyl, hydroxyl, and pyridyl groups is critical, as the biological activity of chiral molecules is often highly dependent on their three-dimensional structure.

The synthesis of stereochemically pure threo-serine derivatives is a well-established area of organic chemistry, with various methods developed to control the stereochemical outcome. For instance, the synthesis of L-threo-3,4-dihydroxyphenylserine (DOPS), a drug used to treat Parkinson's disease, highlights the therapeutic importance of the threo configuration in serine analogs. nih.gov The precise orientation of the functional groups in threo isomers can dictate how a molecule fits into the active site of an enzyme or the binding pocket of a receptor, influencing its efficacy and selectivity. The synthesis of complex natural products like sphingosine (B13886) has also necessitated the development of stereodivergent methods to access both erythro and threo isomers, underscoring the importance of having synthetic access to all possible stereoconfigurations. usbio.net

Role of the Pyridyl Moiety in Molecular Recognition and Biological Interactions

The pyridin-3-yl group, a six-membered aromatic heterocycle containing one nitrogen atom, is a key structural feature of this compound. This moiety is not merely a passive structural element; it actively participates in various non-covalent interactions that are fundamental to molecular recognition. The pyridine (B92270) ring is a common scaffold in a multitude of FDA-approved drugs, a testament to its favorable pharmacological properties. google.com

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for the binding of ligands to biological macromolecules. google.com Furthermore, the aromatic nature of the pyridyl group allows it to engage in several types of π-interactions, including:

π-π Stacking: The interaction between the electron clouds of two aromatic rings.

Cation-π Interactions: A powerful non-covalent force between a cation and the face of an electron-rich π system. This is particularly relevant in biological systems, where the side chains of amino acids like lysine (B10760008) and arginine are positively charged at physiological pH. usbio.net

These interactions are critical for the binding of many drugs to their protein targets, such as the inhibition of kinases, which are often implicated in cancer and inflammatory diseases. The strategic placement of a pyridyl group within a molecule can therefore significantly enhance its binding affinity and specificity for its intended biological target.

Overview of Research Domains and Academic Utility of this compound

This compound is a specialized building block with considerable potential in several areas of advanced chemical biology and medicinal chemistry. While specific published examples of its use are not widespread, its structural features suggest its utility in the following domains:

Peptide Synthesis and Peptidomimetics: As a Boc-protected D-amino acid, its primary application lies in the synthesis of modified peptides. Its incorporation can enhance stability against enzymatic degradation and allow for the exploration of novel peptide conformations. The pyridyl group can be used to fine-tune the electronic and steric properties of the peptide, potentially leading to improved biological activity. Commercial suppliers highlight its role in creating modified peptides with enhanced biological activity or stability. chemimpex.com

Drug Discovery: The compound is a valuable tool in the development of new therapeutic agents. Given the prevalence of the pyridine scaffold in approved drugs, this compound is a promising starting point for the synthesis of novel small molecule inhibitors of enzymes such as kinases or proteases. Its structural similarity to natural amino acids makes it a candidate for designing molecules targeting neurological disorders or cancer. chemimpex.com

Chemical Probes and Ligand Development: The unique combination of a D-amino acid backbone and a pyridyl side chain makes this compound suitable for the design of chemical probes to study biological processes. The pyridyl group can serve as a handle for further functionalization, such as the attachment of fluorescent tags or affinity labels.

The table below summarizes the key properties and potential applications of this compound.

FeatureDescriptionImplication in Research
Chemical Formula C14H20N2O5
Molecular Weight 296.32 g/mol
CAS Number 1391468-65-7
Core Structure D-threo-serineProvides a specific stereochemical arrangement of functional groups, crucial for selective biological interactions.
Protecting Group tert-butyloxycarbonyl (Boc)Enables its use in standard solid-phase peptide synthesis (SPPS) protocols.
Side Chain Pyridin-3-ylCan participate in hydrogen bonding and π-interactions, enhancing molecular recognition and binding affinity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2O5 B1405712 Boc-D-threo-3-(pyridin-3-yl)serine CAS No. 1134500-75-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-13(2,3)20-12(19)15-9(11(17)18)10(16)8-5-4-6-14-7-8/h4-7,9-10,16H,1-3H3,(H,15,19)(H,17,18)/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSCHUZTRIEPGK-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=CN=CC=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]([C@H](C1=CN=CC=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Boc D Threo 3 Pyridin 3 Yl Serine and Its Analogues

Asymmetric Synthesis Approaches to the D-threo Stereoisomer

The creation of the two contiguous stereocenters in the D-threo configuration is the primary challenge in synthesizing Boc-D-threo-3-(pyridin-3-yl)serine. Asymmetric synthesis, which favors the formation of a specific stereoisomer, is essential. Key strategies include the use of chiral auxiliaries and enantioselective catalysts.

Chiral Auxiliary-Mediated Diastereoselective Synthesis

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. This approach has been successfully applied to the synthesis of α-amino acids. researchgate.net

One common method involves the diastereoselective alkylation or aldol (B89426) reaction of a chiral glycine (B1666218) enolate equivalent. For instance, a chiral auxiliary such as an oxazolidinone (as developed by Evans) or a bis-lactim ether (from the Schöllkopf auxiliary) can be attached to a glycine molecule. Deprotonation followed by reaction with pyridine-3-carbaldehyde can proceed with high diastereoselectivity. The specific auxiliary and reaction conditions dictate the resulting stereochemistry. Subsequent hydrolysis removes the auxiliary to yield the desired amino acid. While specific examples for this compound are not extensively documented in public literature, the general applicability of these methods is well-established for structurally similar compounds. researchgate.net

Auxiliary Type Key Reaction Typical Outcome
Evans' OxazolidinoneAldol CondensationHigh diastereoselectivity
Schöllkopf Bis-lactim EtherAlkylationExcellent enantiomeric purity

Enantioselective Catalysis for Carbon-Carbon Bond Formation

Enantioselective catalysis offers a more atom-economical approach by using a substoichiometric amount of a chiral catalyst to generate the desired stereoisomer. organicreactions.orgrsc.org This method avoids the need to install and remove a chiral auxiliary. The key step is the catalytic, enantioselective carbon-carbon bond formation, often an aldol-type reaction between a glycine nucleophile equivalent and pyridine-3-carbaldehyde. nih.govresearchgate.net

Various catalytic systems, often involving transition metals paired with chiral ligands, can facilitate this transformation. nih.gov The catalyst forms a chiral complex that directs the approach of the reactants, leading to the preferential formation of one enantiomer. The development of such catalytic systems is a significant area of research, aiming to achieve high yields and high levels of both diastereoselectivity and enantioselectivity. organicreactions.orgrsc.org

Convergent and Divergent Synthetic Strategies for Complex Derivatization

The synthesis of analogues of this compound is crucial for structure-activity relationship (SAR) studies. Both convergent and divergent strategies are employed for this purpose.

A convergent synthesis involves preparing key fragments of the target molecule separately and then combining them in the later stages of the synthesis. nih.gov For this compound analogues, this could involve synthesizing a variety of substituted pyridine-3-carbaldehydes and a common chiral serine precursor, which are then coupled. This approach is highly efficient for creating diversity in the pyridine (B92270) portion of the molecule.

In contrast, a divergent synthesis begins with the core molecule, this compound, which is then subjected to various reactions to generate a library of analogues. This strategy is effective for exploring modifications at different positions of the parent molecule, such as the carboxyl group, the amino group (after deprotection), or the pyridine ring.

Strategic Utilization and Cleavage of the Boc Protecting Group in Multi-Step Synthesis

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for the α-nitrogen of amino acids. peptide.com Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

In the context of multi-step syntheses involving this compound, the Boc group provides robust protection of the amine during reactions such as esterification of the carboxylic acid or modification of the pyridine ring. The cleavage of the Boc group is typically achieved using strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM). This deprotection is clean and usually proceeds to completion quickly at room temperature. The "orthogonality" of the Boc group is a key feature; it can be removed without affecting other common protecting groups, such as benzyl (B1604629) ethers or esters, which require hydrogenolysis for cleavage. nih.gov This allows for selective deprotection and further functionalization at different sites of the molecule. nih.gov

Condition Effect on Boc Group Orthogonal Protecting Groups (Stable)
Strong Acid (e.g., TFA)CleavageBenzyl (Bn), Fluorenylmethoxycarbonyl (Fmoc)
Catalytic HydrogenationStableBenzyl (Bn) is cleaved
Mild Base (e.g., Piperidine)StableFluorenylmethoxycarbonyl (Fmoc) is cleaved

Functionalization and Orthogonal Protection Strategies for the Pyridine Nitrogen

The nitrogen atom in the pyridine ring is basic and nucleophilic, which can interfere with certain synthetic transformations. Therefore, it may be necessary to protect or modify it.

One common strategy is the formation of a pyridine N-oxide by treatment with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA). The N-oxide deactivates the ring towards electrophilic attack and can direct metallation to the C2 position. The N-oxide can be removed later by reduction.

Alternatively, the pyridine nitrogen can be quaternized with an alkyl halide to form a pyridinium (B92312) salt. This strategy also deactivates the ring. For more complex syntheses, orthogonal protecting groups that can be removed under specific conditions are valuable. researchgate.netnih.gov For instance, a photolabile group could be used to protect the pyridine nitrogen, allowing for its removal with UV light without affecting acid-labile (Boc) or base-labile groups.

Chemo- and Regioselective Transformations for Analogue Generation

Generating analogues of this compound often requires reactions that selectively target one functional group in the presence of others (chemoselectivity) or one specific position on the pyridine ring (regioselectivity). nih.gov

Chemoselective transformations include:

Esterification or amidation of the carboxylic acid without affecting the hydroxyl or pyridine groups. This typically involves activation of the carboxyl group with coupling agents like DCC or EDC.

Acylation or alkylation of the hydroxyl group, which may require prior protection of the carboxylic acid and amine.

Regioselective transformations of the pyridine ring are more challenging due to the directing effect of the nitrogen atom and the existing substituent. acs.org

Electrophilic aromatic substitution (e.g., nitration, halogenation) on the pyridine ring is generally difficult due to its electron-deficient nature but can be facilitated by activating groups or N-oxide formation.

Directed ortho-metallation (DoM) is a powerful technique where a directing group (like the N-oxide or a substituent at C2) guides deprotonation of an adjacent position, allowing for subsequent reaction with an electrophile. This enables precise functionalization at specific sites on the pyridine ring.

These advanced synthetic strategies provide the necessary tools to access this compound and a wide array of its analogues, paving the way for the development of new chemical entities with potential therapeutic applications. nih.gov

Process Chemistry Considerations for Scalable Synthesis in Research

The successful transition of a synthetic route from a laboratory-scale procedure to a scalable process necessitates a thorough evaluation of its practical and economic viability. For a specialized amino acid derivative such as this compound, several key process chemistry considerations must be addressed to ensure efficiency, robustness, and safety. These considerations encompass the selection of starting materials, optimization of reaction conditions, and the development of effective purification strategies.

The synthesis of analogous β-hydroxy-α-amino acids has been explored through various methods, including enzymatic approaches. For instance, the enzyme l-threonine (B559522) transaldolase ObiH has been used to synthesize pyridine-2-yl-serine, a structural isomer of the target compound. nih.gov While this biocatalytic method offers high diastereoselectivity, its scalability may be contingent on factors such as enzyme availability, cost, and the required downstream processing to isolate the final product. nih.gov

More traditional chemical synthesis routes often commence from simpler, commercially available amino acids like D-serine. The process typically involves the protection of the amino group, often with a tert-butyloxycarbonyl (Boc) group, followed by reactions to introduce the pyridin-3-yl moiety. orgsyn.orggoogle.com The selection of reagents and solvents for these steps is critical for a scalable process, favoring those that are cost-effective, readily available, and pose minimal safety and environmental risks.

A critical aspect of synthesizing this compound is controlling the stereochemistry at the two chiral centers to obtain the desired D-threo isomer. The diastereoselectivity of the reaction that forms the β-hydroxy-α-amino acid core is paramount. While some enzymatic reactions can provide high diastereomeric ratios (dr), chemical methods may require significant optimization or the use of chiral auxiliaries to achieve the desired stereochemical outcome. nih.gov

The work-up and purification procedures are also significant considerations for scalability. Liquid-liquid extractions, crystallization, and chromatography are common laboratory techniques; however, for larger scales, chromatography is often less desirable due to cost and time constraints. google.com Therefore, developing a process that yields a crude product of high purity, which can be easily purified by crystallization, is a primary goal in process chemistry.

Impurity profiling is another crucial element. Identifying and controlling the formation of by-products is essential to ensure the quality of the final compound. This includes monitoring for racemization or epimerization at the chiral centers and identifying any side-reactions associated with the pyridine ring or the Boc-protecting group.

The following table outlines key process chemistry considerations for the scalable synthesis of this compound, drawing parallels from the synthesis of similar compounds.

Process Step Key Considerations for Scalability Potential Challenges Alternative Approaches
Starting Material Selection Cost, availability, and purity of D-serine or a suitable precursor.Variability in starting material quality can affect reaction performance and impurity profiles.Exploring alternative starting materials or enzymatic routes. nih.gov
Boc-Protection Choice of Boc-anhydride or other Boc-donating reagents, solvent selection (e.g., dioxane, water), and base (e.g., sodium hydroxide). orgsyn.orggoogle.comUse of large volumes of organic solvents, potential for side reactions.Solvent-free or aqueous conditions to improve the environmental footprint. google.com
Introduction of the Pyridin-3-yl Group Selection of a suitable pyridin-3-yl nucleophile or electrophile, reaction temperature, and catalyst.Low yields, formation of regioisomers, and challenges in achieving high diastereoselectivity.Use of organometallic reagents or catalyzed cross-coupling reactions.
Stereochemical Control Optimization of reaction conditions (temperature, solvent, reagents) to favor the threo diastereomer.Achieving high diastereomeric excess can be difficult and may require extensive optimization or chiral chromatography.Use of chiral catalysts or auxiliaries, enzymatic resolution.
Work-up and Isolation Minimizing the use of chromatography, developing robust crystallization or precipitation methods.The product may be an oil or difficult to crystallize, necessitating chromatographic purification. orgsyn.orggoogle.comUse of trituration or salt formation to induce crystallization.
Purification Selection of appropriate solvents for recrystallization, control of crystal size and morphology.Co-precipitation of impurities, low recovery yields.Anti-solvent crystallization, slurry washes.
Impurity Control Identification and quantification of key impurities, development of analytical methods to monitor them.Formation of hard-to-remove isomers or by-products.Process optimization to minimize impurity formation.

Boc D Threo 3 Pyridin 3 Yl Serine in Modern Peptide Chemistry and Peptidomimetic Design

Principles of Solid-Phase Peptide Synthesis (SPPS) Incorporating Non-Canonical Amino Acids

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, is a cornerstone of modern peptide chemistry. nih.gov The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. creative-peptides.compeptide.com This methodology simplifies the purification process, as excess reagents and byproducts can be easily washed away after each step. creative-peptides.comcsic.es The SPPS cycle generally consists of:

Attachment of the C-terminal amino acid to the resin.

Removal of the temporary Nα-protecting group (deprotection).

Coupling of the next Nα-protected amino acid.

Repetition of the deprotection and coupling steps until the desired sequence is assembled.

Cleavage of the completed peptide from the resin and removal of any permanent side-chain protecting groups. peptide.com

The incorporation of ncAAs like Boc-D-threo-3-(pyridin-3-yl)serine into this workflow follows the same fundamental principles. However, the unique structural features of ncAAs can present challenges that require careful optimization of synthetic protocols. researchgate.net

Optimization of Coupling Efficiencies and Minimization of Racemization

The formation of the amide bond between two amino acids is a thermodynamically unfavorable reaction that requires the activation of the carboxyl group of the incoming amino acid. creative-peptides.com This is achieved through the use of coupling reagents. The choice of coupling reagent and reaction conditions is critical for achieving high coupling efficiency and minimizing side reactions, particularly racemization. creative-peptides.combachem.com

Coupling Reagents and Efficiency: Several classes of coupling reagents are commonly used in SPPS, each with its own advantages. Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are effective but can lead to side reactions. bachem.compeptide.com Uronium/aminium salts like HBTU and HATU are highly efficient and widely used due to their ability to promote rapid coupling and suppress racemization. creative-peptides.combachem.compeptide.com For sterically hindered ncAAs, more potent coupling reagents like COMU, which shows efficiencies comparable to HATU, may be necessary to achieve high yields. bachem.com

Racemization and its Suppression: Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a significant concern during peptide synthesis. nih.govscripps.edu It can occur during the activation of the carboxyl group, especially for amino acids like cysteine and histidine. peptide.com The use of additives such as 1-hydroxybenzotriazole (HOBt) or its aza-derivative (HOAt) in combination with carbodiimides can significantly reduce racemization by forming active esters that are less prone to this side reaction. peptide.compeptide.comamericanpeptidesociety.org More recent developments have introduced novel protecting groups, such as the thiol-labile 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group, which has been shown to greatly suppress α-C racemization compared to conventional Fmoc-protected amino acids. nih.govnih.govresearchgate.net

Coupling Reagent/AdditiveKey FeaturesApplication Notes
DIC/HOBt A combination of a carbodiimide and an additive to reduce racemization. peptide.comamericanpeptidesociety.orgWidely used, but may be less effective for sterically hindered amino acids.
HBTU/TBTU Uronium/aminium-based reagents known for high coupling efficiency. creative-peptides.combachem.compeptide.comSuitable for a broad range of amino acids, including ncAAs.
HATU A highly efficient coupling reagent, particularly for difficult couplings. bachem.comOften used for N-methyl amino acids and other challenging residues.
COMU A newer generation coupling reagent with efficiency comparable to HATU and improved safety profile. bachem.comEffective for microwave-assisted SPPS and sterically demanding couplings.

Compatibility with Orthogonal Protecting Group Strategies

A successful peptide synthesis relies on a well-chosen set of protecting groups for the α-amino group and any reactive side chains. nih.govpeptide.com The concept of orthogonality is crucial, meaning that different protecting groups can be selectively removed under distinct chemical conditions without affecting the others. iris-biotech.de This allows for precise control over the synthetic process. nih.govnih.gov

The two predominant orthogonal strategies in SPPS are the Boc/Bzl and Fmoc/tBu schemes. nih.govresearchgate.net

Boc/Bzl Strategy: This approach uses the acid-labile Boc group for temporary Nα-protection and more acid-stable benzyl-based groups for permanent side-chain protection. peptide.comchempep.com The Boc group is typically removed with trifluoroacetic acid (TFA), while the side-chain protecting groups and the peptide-resin linkage are cleaved with a stronger acid like hydrofluoric acid (HF). nih.gov

Fmoc/tBu Strategy: This strategy employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection and acid-labile groups like tert-butyl (tBu) for side-chain protection. iris-biotech.deresearchgate.net The Fmoc group is removed with a base, usually piperidine, while the side-chain groups are cleaved with TFA. iris-biotech.de

Solution-Phase Synthetic Routes for Oligopeptides and Conjugates

While SPPS is dominant for the synthesis of many peptides, solution-phase peptide synthesis (SPPS) remains a valuable and often preferred method, particularly for large-scale production and the synthesis of short peptides or peptide fragments. google.comscispace.com In this approach, all reactions are carried out in a homogenous solution, and intermediates are isolated and purified after each step. scispace.com

The fundamental chemistry of peptide bond formation is the same as in SPPS, relying on Nα-protection, C-terminal protection, and the use of coupling reagents. scispace.com Common coupling reagents for solution-phase synthesis include carbodiimides like DCC and DIC, often in combination with additives like HOBt to minimize racemization. bachem.compeptide.comamericanpeptidesociety.org

The segment condensation approach is a powerful strategy in solution-phase synthesis, where protected peptide fragments are synthesized and then coupled together to form the final, larger peptide. google.com This can be more efficient than the stepwise addition of single amino acids for long sequences. This compound can be readily incorporated into oligopeptides using these methods. For the synthesis of peptide conjugates, the pyridyl and hydroxyl functional groups on the side chain of this amino acid offer potential sites for modification, allowing for the attachment of other molecules such as labels, drugs, or polymers.

Design and Synthesis of Conformationally Constrained Peptides Utilizing this compound

A major limitation of many natural peptides as therapeutic agents is their inherent flexibility, which can lead to poor receptor binding affinity and susceptibility to enzymatic degradation. nih.gov To overcome these issues, chemists design conformationally constrained peptides, where the peptide's three-dimensional structure is restricted. nih.gov This can be achieved by incorporating sterically demanding ncAAs, cyclizing the peptide backbone, or introducing other structural modifications. researchgate.netnih.gov

Rational Design of Peptidomimetics Featuring the Pyridyl-Serine Scaffold

Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved drug-like properties, such as enhanced stability and oral bioavailability. researchgate.netnih.govnih.gov The design of peptidomimetics often involves replacing parts of the peptide with non-peptide moieties while retaining the key pharmacophoric elements responsible for biological activity. upc.edu

The pyridyl-serine scaffold present in this compound is a valuable template for the rational design of peptidomimetics. nih.govresearchgate.net The pyridine (B92270) ring can act as a bioisostere for other aromatic or heteroaromatic side chains, such as that of phenylalanine or histidine, while offering different hydrogen bonding and π-stacking capabilities. researchgate.netnih.gov The hydroxyl group provides an additional site for hydrogen bonding interactions. By incorporating this scaffold, it is possible to design small molecules that mimic the bioactive conformation of a peptide and interact with its target receptor with high affinity and specificity. researchgate.net

Application in the Construction of Macrocyclic Peptides and Cyclic Peptidomimetics

Macrocyclization is a widely used strategy to improve the pharmacological properties of peptides. mdpi.commdpi.com By cyclizing a peptide, its conformational flexibility is reduced, which can lead to increased receptor affinity, enhanced metabolic stability, and improved cell permeability. nih.govmdpi.comnih.gov There are several strategies for peptide cyclization, including head-to-tail, side-chain-to-side-chain, and side-chain-to-backbone cyclizations. mdpi.com

This compound can be a valuable component in the synthesis of macrocyclic peptides and cyclic peptidomimetics. It can be incorporated into a linear peptide precursor, which is then cyclized. The side chain of this amino acid can participate in the cyclization process. For example, the hydroxyl group could be used to form an ester or ether linkage with another part of the peptide, or the pyridine ring could be functionalized to participate in a ring-closing reaction. nih.gov The resulting macrocycle would have its conformation significantly constrained by the presence of the pyridyl-serine residue, potentially leading to potent and selective biological activity. nih.gov

Bioconjugation and Chemoselective Ligation Strategies for Peptide Modification

The strategic incorporation of non-canonical amino acids into peptides is a cornerstone of modern chemical biology and drug discovery, enabling the synthesis of peptides with enhanced stability, novel functionalities, and tailored therapeutic properties. This compound, with its unique trifecta of a Boc-protected amine, a serine-derived secondary alcohol, and a nucleophilic pyridyl ring, presents a versatile scaffold for advanced bioconjugation and chemoselective ligation strategies. While direct literature on the specific application of this compound in bioconjugation is nascent, its constituent functional groups suggest several powerful avenues for peptide modification, as outlined below.

The tert-butyloxycarbonyl (Boc) protecting group is a staple in solid-phase peptide synthesis (SPPS), offering robust protection of the alpha-amino group under coupling conditions while allowing for facile removal with mild acids like trifluoroacetic acid (TFA). This differential stability is fundamental to directing chemoselective modifications. Once the peptide chain is assembled, the Boc group can be selectively removed to reveal the N-terminal amine, which can then participate in further conjugation reactions without affecting other functionalities within the peptide.

The serine moiety itself, with its hydroxyl side chain, opens up possibilities for serine-selective ligation techniques. These methods are particularly valuable as they allow for the coupling of peptide fragments at a native serine residue. One such strategy involves the reaction of an N-terminal serine peptide with a C-terminal peptide salicylaldehyde ester. This reaction proceeds through the formation of an N,O-benzylidene acetal intermediate, which is subsequently hydrolyzed under acidic conditions to yield a native peptide bond. The incorporation of this compound would allow for such a ligation, with the D-threo configuration potentially influencing the conformational properties of the final peptide conjugate.

Furthermore, the pyridyl group is a highly versatile handle for a variety of bioconjugation reactions due to the nucleophilicity of the nitrogen atom. This functionality can be exploited in several ways:

Metal-Coordination: The pyridine moiety can act as a ligand for transition metals, enabling the construction of well-defined metallopeptides or the attachment of metal-based imaging agents and therapeutics.

Alkylation: The pyridyl nitrogen can be alkylated to form a stable pyridinium (B92312) salt. This strategy can be used to introduce a positive charge into the peptide, potentially enhancing its cell-penetrating properties or modulating its interaction with biological targets. This reaction is chemoselective, as the pyridyl nitrogen is generally more nucleophilic than other side-chain functionalities under neutral or slightly acidic conditions.

Pyridyl Disulfide Formation: While the parent pyridyl group is not directly reactive towards thiols, it can be pre-functionalized to create a pyridyl disulfide. This moiety is highly reactive towards free thiols, such as those on cysteine residues, forming a disulfide bond. This is a widely used strategy for reversibly linking peptides to other molecules or surfaces, as the disulfide bond can be cleaved under reducing conditions. nih.govpsu.eduacs.org

The combination of these reactive sites within a single amino acid allows for orthogonal modification strategies. For instance, the pyridyl group could be modified on the solid support while the N-terminal amine is still Boc-protected. Following peptide cleavage from the resin and purification, the Boc group can be removed to allow for a separate N-terminal modification.

The potential bioconjugation and ligation strategies involving peptides containing this compound are summarized in the interactive table below.

Ligation/Conjugation StrategyReactive Group on Pyridyl-SerinePartner Reactive GroupResulting LinkageKey Features
Serine Ligation N-terminal Serine (after Boc removal)C-terminal Salicylaldehyde EsterNative Peptide BondForms a native amide bond at the serine residue.
Pyridyl Alkylation Pyridyl NitrogenAlkyl HalidePyridinium SaltIntroduces a permanent positive charge; chemoselective.
Metal-Catalyzed Cross-Coupling Halogenated Pyridyl Group (pre-functionalized)Boronic Acid (Suzuki) or Alkyne (Sonogashira)C-C BondStable carbon-carbon bond for robust conjugates.
Pyridyl Disulfide Ligation Thiol-derivatized Pyridyl Group (pre-functionalized)Cysteine ThiolDisulfide BondReversible linkage, cleavable under reducing conditions. nih.govpsu.eduacs.org
N-terminal Modification N-terminal Amine (after Boc removal)NHS-ester, Isothiocyanate, etc.Amide, Thiourea, etc.Standard method for N-terminal labeling.

These strategies highlight the potential of this compound as a valuable building block in the synthesis of complex and functional peptide conjugates. The ability to perform site-specific modifications at either the N-terminus, the serine side chain, or the pyridyl moiety provides a rich toolkit for the design of novel peptidomimetics, therapeutic peptides, and diagnostic agents.

Mechanistic and Structural Insights from Boc D Threo 3 Pyridin 3 Yl Serine Integration

Intramolecular and Intermolecular Hydrogen Bonding Networks

A defining feature of Boc-D-threo-3-(pyridin-3-yl)serine is its rich potential for forming hydrogen bonds. The side chain possesses both a hydroxyl group (a hydrogen bond donor and acceptor) and a pyridine (B92270) ring, whose nitrogen atom acts as a hydrogen bond acceptor.

NMR studies on tripeptides incorporating α,α-disubstituted glycines with a 2-pyridyl group have provided direct evidence of a stable, intramolecular hydrogen bond forming between the pyridine nitrogen and a backbone amide proton (N-H). nih.govnih.gov This interaction effectively creates a covalent-like constraint, significantly reducing the conformational flexibility of the peptide backbone and promoting a defined structure. nih.gov This side-chain-to-backbone hydrogen bond is a powerful tool for structural stabilization.

Furthermore, the side-chain hydroxyl group can participate in hydrogen bonding, either with other polar side chains, the peptide backbone, or solvent molecules. In α-helices, serine's hydroxyl group is known to frequently form hydrogen bonds with the backbone carbonyl oxygen of the preceding turn, further stabilizing the helical structure. In the context of a β-turn induced by the pyridine interaction, this hydroxyl group would be available to form intermolecular hydrogen bonds, potentially mediating peptide dimerization or interaction with a protein target.

Interaction TypeDonorAcceptorStructural Implication
Intramolecular (Side Chain-Backbone)Backbone Amide (N-H)Pyridine NitrogenStrongly promotes and stabilizes β-turn conformations; restricts backbone flexibility. nih.govnih.gov
Intra/Intermolecular (Side Chain)Side-Chain Hydroxyl (O-H)Carbonyl Oxygen, Polar Side Chain, or SolventCan stabilize local structure or mediate intermolecular interactions.
Intra/Intermolecular (Side Chain)Polar Side Chain or SolventSide-Chain Hydroxyl OxygenContributes to the overall hydrogen bonding network and solubility.

Role of the Pyridine Moiety in π-Stacking and Aromatic Interactions

The pyridine ring of the side chain is an aromatic system capable of engaging in non-covalent π-stacking interactions. These interactions, though weaker than hydrogen bonds, are crucial for the stabilization of folded protein structures and for molecular recognition events. The pyridine ring is considered electron-deficient compared to benzene rings found in phenylalanine or tyrosine. This electronic character makes it an excellent partner for interactions with electron-rich aromatic side chains (e.g., tryptophan, tyrosine).

These interactions can adopt several geometries:

Parallel-displaced: The rings are stacked face-to-face but are offset from one another. This is the most common arrangement for aromatic-aromatic interactions.

T-shaped (edge-to-face): The edge of one ring (the positive electrostatic potential of the hydrogens) points towards the face of the other ring (the negative electrostatic potential of the π-electron cloud).

The incorporation of 3-(pyridin-3-yl)serine can therefore be used to engineer specific tertiary folds or to enhance binding affinity at protein-protein interfaces where aromatic interactions are key. The defined geometry imposed by these π-stacking interactions can further constrain the peptide's conformation. researchgate.netst-andrews.ac.uk

Computational Chemistry Approaches for Understanding Conformational Space and Reactivity

Computational methods are indispensable for exploring the complex energy landscapes of modified peptides. nih.gov Techniques like molecular dynamics simulations allow for the prediction of dynamic behavior and conformational preferences that may be difficult to capture with static experimental methods.

Molecular Dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. springernature.combonvinlab.org For a peptide containing this compound, an MD simulation can provide deep insights into its structural dynamics.

By simulating the peptide in a virtual box of solvent molecules, researchers can:

Explore Conformational Landscapes: MD simulations can sample a wide range of possible conformations, allowing for the identification of the most energetically stable structures. This would confirm whether the residue preferentially induces β-turns as hypothesized.

Analyze Side-Chain Dynamics: The simulation can track the rotation around the χ1 and χ2 dihedral angles over time, revealing the preferred rotameric states, the lifetimes of these states, and the energy barriers for transition between them. nih.gov

Quantify Non-covalent Interactions: MD can be used to identify and quantify π-stacking interactions between the pyridine ring and other aromatic residues, providing information on their contribution to structural stability.

MD simulations, often used in conjunction with NMR data, provide a detailed, atomistic view of how the unique chemical features of this compound dictate the structure and dynamic behavior of the entire peptide. rsc.org

Advanced Research Applications and Future Trajectories of Boc D Threo 3 Pyridin 3 Yl Serine

Scaffold Design for the Exploration of Chemical Space

The rigid threo-3-(pyridin-3-yl)serine core of Boc-D-threo-3-(pyridin-3-yl)serine presents an attractive scaffold for the design and synthesis of novel molecular entities. The defined stereochemistry of the D-threo configuration provides a fixed three-dimensional arrangement of the substituent groups, which is crucial for designing compounds with specific interactions with biological targets. The pyridine (B92270) ring, a common motif in many pharmaceuticals, offers a site for further functionalization, allowing for the exploration of a wider chemical space. nih.gov The pyridine nitrogen can act as a hydrogen bond acceptor or a metal coordinating ligand, providing opportunities to fine-tune the electronic and steric properties of the resulting molecules. The development of diverse libraries based on this scaffold can lead to the discovery of new bioactive compounds.

FeatureImplication for Scaffold Design
D-threo stereochemistry Provides a rigid and defined 3D orientation of functional groups, crucial for specific biological interactions.
Pyridin-3-yl group Offers a site for further functionalization and can participate in hydrogen bonding or metal coordination, influencing the molecule's properties. nih.gov
Boc-protected amine Allows for controlled and sequential chemical modifications, enabling the construction of complex molecular architectures.

Integration into Chemical Probes for Biological System Interrogation

The unique structural features of this compound make it a promising candidate for incorporation into chemical probes designed to study biological systems. The pyridine moiety can be functionalized with reporter groups such as fluorophores or affinity tags. These modified molecules can then be used to visualize and track biological processes, or to identify and isolate specific protein targets. For instance, a fluorescently labeled derivative of this compound could be used to study the localization and dynamics of a target protein within a cell.

Development of Combinatorial Libraries and High-Throughput Screening Methodologies

This compound is a valuable building block for the construction of combinatorial libraries, which are large collections of related compounds that can be rapidly screened for biological activity. The Boc protecting group is compatible with solid-phase peptide synthesis (SPPS), a technique that allows for the automated synthesis of large numbers of peptides. nih.gov By incorporating this compound into peptide sequences, libraries of novel peptidomimetics can be generated. These libraries can then be screened in high-throughput assays to identify compounds with desired therapeutic properties. For example, a library of peptides containing this amino acid could be screened for inhibitors of a specific enzyme or for compounds that disrupt a particular protein-protein interaction. The synthesis of a 2000-membered library based on a related 3-imidazo[1,2-a]pyridin-3-yl-propionic acid scaffold highlights the potential for creating large and diverse libraries from pyridine-containing building blocks. acs.orgacs.org

Emerging Roles in Supramolecular Chemistry and Self-Assembly Processes

The pyridine ring in this compound can participate in non-covalent interactions, such as hydrogen bonding and metal coordination, which are the driving forces behind supramolecular self-assembly. unimi.it This property can be exploited to design and construct well-defined nanostructures, such as nanotubes, nanofibers, and vesicles. These self-assembled structures have potential applications in drug delivery, tissue engineering, and materials science. The introduction of pyridine units into molecules has been shown to enable the formation of complex supramolecular architectures through coordination with metal ions like palladium. researchgate.net The modification of pyridyl groups, for instance to pyridyl N-oxides, can also induce and alter gelation properties in molecules, demonstrating the tunability of self-assembly processes. nih.gov

Potential for Development of Novel Catalytic Systems Utilizing the Pyridine Nitrogen

The nitrogen atom of the pyridine ring in this compound can act as a ligand to coordinate with metal ions, forming metal complexes with potential catalytic activity. unimi.itresearchgate.net The chiral environment provided by the D-threo-serine backbone could lead to the development of enantioselective catalysts for a variety of chemical transformations. These catalysts could be used to synthesize chiral molecules with high purity, which is of great importance in the pharmaceutical industry. The amino-pyridine ligand scaffold has been successfully used in base metal catalysis, for example, in atom transfer radical polymerization (ATRP) with iron complexes. nsf.gov

Potential Catalytic ApplicationRole of this compound
Asymmetric Hydrogenation The chiral ligand derived from the amino acid could induce enantioselectivity in the reduction of prochiral substrates.
C-C Bond Formation Metal complexes could catalyze cross-coupling reactions with stereocontrol. mdpi.com
Oxidation Reactions The pyridine-containing ligand could stabilize high-oxidation-state metal centers for selective oxidation reactions. unimi.it

Exploration in Peptide-Based Materials Science

The incorporation of this compound into peptides can impart unique properties to the resulting materials. The pyridine moiety can influence the secondary structure of peptides and promote self-assembly into well-ordered structures, such as hydrogels and films. researchgate.net These peptide-based materials have potential applications in areas such as controlled drug release, cell culture, and regenerative medicine. The ability of pyridine units to hold together complex supramolecular architectures through metal coordination can be exploited to create novel peptide-based materials with tunable properties. researchgate.net

Analytical and Characterization Methodologies in Boc D Threo 3 Pyridin 3 Yl Serine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of Boc-D-threo-3-(pyridin-3-yl)serine. It provides detailed information at the atomic level, enabling the confirmation of the covalent structure, the assignment of the threo relative stereochemistry, and the analysis of its conformational preferences in solution and the solid state.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial overview of the molecule's structure. The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyridine (B92270) ring, the α- and β-protons of the serine backbone, and the characteristic nine-proton singlet of the tert-butoxycarbonyl (Boc) protecting group. chemicalbook.com The chemical shifts of the α- and β-protons are particularly important for stereochemical assignment.

Two-dimensional (2D) NMR experiments are essential for unambiguous signal assignment and detailed structural analysis. u-tokyo.ac.jpuoc.gr

COSY (Correlation Spectroscopy): This experiment reveals scalar (through-bond) couplings between protons, typically over two to three bonds. For this compound, a COSY spectrum would show a cross-peak between the α-proton (Hα) and the β-proton (Hβ), confirming their connectivity. It would also map the coupling network within the pyridine ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is used to assign the ¹³C signals based on the already assigned ¹H signals. An HSQC spectrum would definitively link Hα to Cα, Hβ to Cβ, and the various pyridine protons to their corresponding carbon atoms. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space interactions between protons that are close to each other (typically < 5 Å), providing crucial information about stereochemistry and conformation. univr.it For determining the threo configuration, the key is the spatial relationship between Hα and Hβ. In the threo isomer, these protons are on opposite sides of the carbon-carbon bond in a staggered conformation, leading to a weaker NOE signal compared to the erythro isomer where they are on the same side. chemistrysteps.com Accurate NOE-distance measurements, often combined with computational modeling, can confidently establish the relative stereochemistry. wordpress.com

The expected NMR data for the core structure is summarized in the table below, based on typical chemical shifts for similar amino acid derivatives. chemicalbook.comresearchgate.net

Proton/Carbon Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key 2D NMR Correlations
Boc (CH₃)₃ ~1.4~28HSQC: to C(CH₃)₃
Boc C=O -~155HMBC: from Boc CH₃
α-CH ~4.5~58COSY: with β-CH and NH; HSQC: to Cα; NOESY: with β-CH
β-CH ~5.2~72COSY: with α-CH and OH; HSQC: to Cβ; NOESY: with α-CH and Pyridine-H
Pyridine Ring 7.3 - 8.7123 - 150COSY: within the pyridine spin system; HSQC: to respective C's
Carboxyl C=O -~172HMBC: from α-CH

While solution-state NMR provides information about the average conformation of a molecule, solid-state NMR (ssNMR) is uniquely suited to characterize the structure and dynamics of molecules in solid or semi-solid states, such as in crystalline powders, lyophilized peptides, or membrane-associated environments. nih.gov This is particularly relevant when this compound is incorporated into a peptide, as ssNMR can reveal the local conformation at the amino acid residue within the larger peptide structure. nih.govnih.gov

Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N and to average out anisotropic interactions that broaden the signals in solid samples. By measuring chemical shifts and dipolar couplings in the solid state, it is possible to determine backbone torsion angles (φ, ψ) and the orientation of the pyridinyl side chain within a peptide assembly. nih.gov This information is critical for understanding how this non-canonical amino acid influences peptide secondary structure and intermolecular interactions in different environments.

Mass Spectrometry (MS) for Accurate Mass Determination and Structural Elucidation of Derivatives and Peptides

Mass spectrometry is a cornerstone for the analysis of synthetic compounds, providing rapid and highly sensitive determination of molecular weight and structural information.

High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is used to determine the molecular weight of this compound with very high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of its elemental formula (C₁₄H₂₀N₂O₅). The high accuracy of HRMS helps to confirm that the desired product has been synthesized and distinguishes it from potential impurities or byproducts. researchgate.net

Parameter Value
Molecular Formula C₁₄H₂₀N₂O₅
Monoisotopic Mass 296.1372 Da
Ion (Positive Mode) [M+H]⁺
Expected m/z 297.1445

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, the protonated molecule ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure. nih.govyoutube.comresearchgate.net

For this compound, the fragmentation is predictable. The Boc group is notoriously labile and readily undergoes fragmentation. nih.govorganic-chemistry.org Key fragmentation pathways in positive ion mode would include:

Loss of isobutylene (B52900) (56 Da): [M+H]⁺ → [M+H - C₄H₈]⁺

Loss of the entire Boc group (100 Da): [M+H]⁺ → [M+H - C₅H₈O₂]⁺

Loss of tert-butanol (B103910) (74 Da): [M+H]⁺ → [M+H - C₄H₁₀O]⁺

Subsequent loss of CO₂ (44 Da) from the de-Boc'd ion.

These characteristic losses provide strong evidence for the presence of the Boc protecting group. Further fragmentation of the amino acid backbone can also occur, yielding ions that confirm the serine and pyridinyl moieties.

Precursor Ion (m/z) Proposed Fragment Ion Neutral Loss (Da) Fragment m/z
297.14[M+H - C₄H₈]⁺56.06241.08
297.14[M+H - C₅H₉NO₂]⁺ (Loss of Boc)100.07197.07
197.07[Fragment - H₂O]⁺18.01179.06
197.07[Fragment - COOH₂]⁺46.01151.06

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are essential for verifying the chemical purity and, crucially, the enantiomeric purity of this compound.

Purity is typically assessed using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with a UV detector, as the pyridine ring provides a suitable chromophore. The percentage purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. LC-MS methods can also be used, providing purity data and mass confirmation simultaneously. nih.govnih.gov

Determining the enantiomeric excess (e.e.) is critical to ensure that the correct stereoisomer (D-form) is present and that no racemization has occurred during synthesis. This is most commonly achieved by chiral HPLC. mdpi.com This involves using a chiral stationary phase (CSP) that can differentiate between the D- and L-enantiomers. Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) or macrocyclic antibiotic-based columns (e.g., vancomycin) are often effective for separating amino acid enantiomers. nih.govresearchgate.netnih.gov The mobile phase, typically a mixture of alkanes and alcohols, is optimized to achieve baseline separation of the two enantiomers. rsc.org

Alternatively, the enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. Another approach is gas chromatography (GC) on a chiral column after derivatization of the amino acid to make it more volatile, for example, by converting it to its N-trifluoroacetyl-O-methyl ester derivative. nih.gov This method can be highly sensitive and provide accurate determination of the enantiomeric excess. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the enantiomeric purity assessment of "this compound". The separation of enantiomers is paramount as the biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids.

Research Findings: The separation of N-protected amino acids, including those with a Boc-protecting group, is effectively achieved using chiral stationary phases (CSPs). Macrocyclic glycopeptide-based CSPs, such as those derived from teicoplanin, have demonstrated broad applicability for the chiral resolution of various amino acids. chromatographytoday.commdpi.com These CSPs offer multiple interaction mechanisms, including hydrogen bonding, π-π interactions, and steric hindrance, which are crucial for resolving enantiomers. For N-Boc protected amino acids, reversed-phase chromatography is often the mode of choice. chromatographytoday.com

ParameterTypical Value/Condition
Chiral Stationary Phase Teicoplanin-based CSP
Mobile Phase Acetonitrile (B52724)/Ammonium Acetate Buffer
Detection UV at 254 nm
Flow Rate 1.0 mL/min
Expected Outcome Baseline separation of D- and L-enantiomers

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. However, due to the low volatility of amino acids, derivatization is a necessary prerequisite for their analysis by GC-MS.

Research Findings: For the analysis of "this compound" by GC-MS, the Boc-protecting group would typically be removed, and the resulting amino acid would be derivatized to increase its volatility. A common derivatization method is silylation, where active hydrogens on the amino, carboxyl, and hydroxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.comresearchgate.net The resulting silylated derivative is then amenable to GC-MS analysis.

The gas chromatogram would provide the retention time of the derivatized serine, and the mass spectrometer would yield a fragmentation pattern characteristic of the molecule. The mass spectrum of a tris-TMS derivatized serine, for instance, would show a molecular ion peak and specific fragment ions corresponding to the loss of TMS groups or parts of the molecule. hmdb.ca This information can be used to confirm the identity of the amino acid backbone. It is important to note that this method would not be suitable for the analysis of the intact "this compound" but rather for the verification of the core amino acid structure after deprotection.

Derivatization StepAnalytical Information
Deprotection Removal of the Boc group
Silylation Reaction with a silylating agent (e.g., BSTFA)
GC Separation Retention time of the derivatized compound
MS Fragmentation Characteristic mass spectrum for identification

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of crystalline solids at atomic resolution. This technique provides unequivocal evidence of the molecule's stereochemistry, conformation, and packing in the solid state.

Research Findings: While a specific crystal structure for "this compound" is not publicly available, the crystallographic analysis of other Boc-protected amino acids and peptides provides valuable insights into the expected structural features. These studies reveal how the bulky Boc group influences the molecular conformation and how intermolecular interactions, such as hydrogen bonding, dictate the crystal packing. The determination of the crystal structure of "this compound" would definitively confirm the threo relative stereochemistry and the D absolute configuration. It would also provide precise bond lengths, bond angles, and torsion angles, offering a detailed picture of its solid-state architecture.

Circular Dichroism (CD) Spectroscopy for Peptide Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of chiral molecules, particularly peptides and proteins, in solution. It measures the differential absorption of left and right circularly polarized light.

Research Findings: When "this compound" is incorporated into a peptide chain, CD spectroscopy can be used to investigate how this unnatural amino acid influences the peptide's secondary structure (e.g., α-helix, β-sheet, or random coil). americanpeptidesociety.orgcreative-proteomics.com The pyridyl side chain can engage in π-π stacking or other non-covalent interactions that may stabilize or destabilize certain conformations.

The CD spectrum of a peptide containing "this compound" would be recorded over a range of wavelengths, typically in the far-UV region (190-250 nm). The shape and magnitude of the CD spectrum provide qualitative and quantitative information about the peptide's secondary structure content. For example, a strong negative band around 222 nm is characteristic of an α-helical conformation. americanpeptidesociety.org It is important to note that the aromatic pyridyl group is a chromophore and may contribute to the CD spectrum, which needs to be considered when interpreting the data. nih.gov

Secondary StructureCharacteristic CD Signal (Far-UV)
α-Helix Negative bands at ~222 nm and ~208 nm, positive band at ~193 nm
β-Sheet Negative band at ~218 nm, positive band at ~195 nm
Random Coil Low ellipticity, negative band near 200 nm

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational state.

Research Findings: The IR spectrum of "this compound" is expected to show characteristic absorption bands for the various functional groups present. These include the N-H stretching vibration of the carbamate, the C=O stretching vibrations of the Boc group and the carboxylic acid, and vibrations associated with the pyridyl ring and the serine backbone. The positions of these bands can be sensitive to the local chemical environment and hydrogen bonding interactions. nih.govnih.gov

Raman spectroscopy, which is complementary to IR spectroscopy, is particularly useful for studying the vibrations of non-polar bonds and aromatic systems. The Raman spectrum of "this compound" would provide distinct signals for the pyridyl ring, which can be used for identification and to probe its electronic environment. Both IR and Raman spectroscopy can be used to confirm the presence of the key functional groups in the molecule and to study conformational changes in different environments.

Functional GroupExpected Vibrational Frequency Range (cm⁻¹)
N-H (Boc) 3300-3500 (stretch)
C=O (Boc) 1680-1720 (stretch)
C=O (Carboxylic Acid) 1700-1730 (stretch)
C=C, C=N (Pyridine) 1400-1600 (ring stretch)

Q & A

Q. Q1. What are the recommended synthetic routes for Boc-D-threo-3-(pyridin-3-yl)serine, and how do reaction conditions influence stereochemical purity?

Methodological Answer: this compound is typically synthesized via peptide coupling strategies. A common approach involves:

Boc Protection : Protecting the amino group of D-serine derivatives using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃) to prevent side reactions .

Pyridinyl Substitution : Introducing the pyridin-3-yl group via Suzuki-Miyaura cross-coupling, using a boronic acid derivative (e.g., (6-(trifluoromethyl)pyridin-3-yl)boronic acid) and a palladium catalyst. Reaction conditions (temperature, solvent, ligand) critically affect regioselectivity and yield .

Purification : Reverse-phase HPLC or column chromatography ensures stereochemical purity. Retention times (e.g., 1.26 minutes under SMD-TFA05 conditions) and LCMS data (e.g., m/z 366 [M+H]⁺) validate structural integrity .

Q. Q2. How is this compound characterized to confirm its stereochemistry and functional group integrity?

Methodological Answer: Key characterization methods include:

X-ray Crystallography : Programs like SHELXL refine crystal structures to confirm stereochemistry, particularly for threo configurations. SHELX workflows are robust for small-molecule resolution .

Spectroscopic Analysis :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR detect pyridinyl protons (δ 7.5–8.5 ppm) and Boc carbonyl signals (δ 155–160 ppm).
  • LCMS/HPLC : Validates molecular weight and purity (e.g., ≥98% by area under the curve).

Polarimetry : Measures optical rotation to confirm enantiomeric excess, critical for D-configuration validation .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in solubility data for this compound across different solvent systems?

Methodological Answer: Discrepancies in solubility often arise from solvent polarity and pH variations. Systematic approaches include:

Solvent Screening : Test solubility in DMSO, THF, and aqueous buffers (pH 4–9) to map polarity-dependent behavior.

Dynamic Light Scattering (DLS) : Quantify aggregation in aqueous solutions, which may mask true solubility.

Thermodynamic Modeling : Use Hansen solubility parameters to predict solvent compatibility. For example, pyridinyl groups enhance solubility in polar aprotic solvents but reduce it in nonpolar media .

Q. Q4. What strategies mitigate racemization during the synthesis of this compound under acidic or basic conditions?

Methodological Answer: Racemization risks depend on reaction pH and temperature:

Acidic Conditions : Avoid prolonged exposure to TFA during Boc deprotection. Use milder acids (e.g., HCl/dioxane) at 0–4°C.

Basic Conditions : Limit reaction time in the presence of strong bases (e.g., NaOH). Additives like HOBt suppress base-induced epimerization.

Real-Time Monitoring : Use chiral HPLC (e.g., Chiralpak AD-H column) to track enantiomeric ratios during synthesis .

Q. Q5. How do computational modeling tools (e.g., DFT or molecular docking) aid in predicting the reactivity of this compound in peptide coupling reactions?

Methodological Answer:

Density Functional Theory (DFT) : Calculate activation energies for amide bond formation, identifying steric hindrance from the pyridinyl group.

Molecular Docking : Simulate interactions with enzymes (e.g., proteases) to predict stability in biological systems.

Q. Q6. What experimental designs optimize the stability of this compound in long-term storage for in vivo studies?

Methodological Answer: Stability protocols include:

Lyophilization : Store as a lyophilized powder under inert gas (N₂/Ar) to prevent hydrolysis.

Temperature Control : Maintain at −20°C in desiccated environments; avoid freeze-thaw cycles.

Analytical Validation : Periodic NMR and LCMS checks (e.g., every 6 months) to detect degradation products like free serine or pyridine derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.